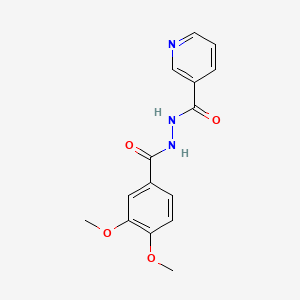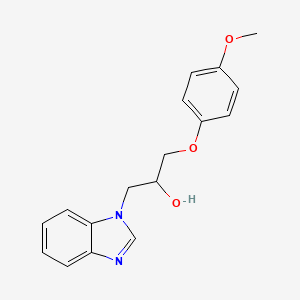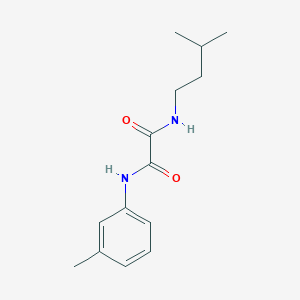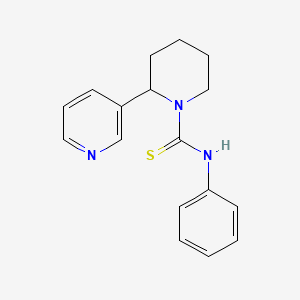
N'-(3,4-dimethoxybenzoyl)nicotinohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(3,4-dimethoxybenzoyl)nicotinohydrazide, also known as DMBNH, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. DMBNH belongs to the class of nicotinohydrazide derivatives, which have been studied for their various biological activities.
作用機序
The exact mechanism of action of N'-(3,4-dimethoxybenzoyl)nicotinohydrazide is not fully understood. However, it has been suggested that N'-(3,4-dimethoxybenzoyl)nicotinohydrazide exerts its biological activities through the modulation of various signaling pathways. For example, N'-(3,4-dimethoxybenzoyl)nicotinohydrazide has been shown to inhibit the activation of nuclear factor-kappaB (NF-κB), which is a transcription factor that plays a key role in inflammation and cancer. N'-(3,4-dimethoxybenzoyl)nicotinohydrazide has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which is a nuclear receptor that regulates glucose and lipid metabolism.
Biochemical and Physiological Effects:
N'-(3,4-dimethoxybenzoyl)nicotinohydrazide has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are markers of oxidative stress. N'-(3,4-dimethoxybenzoyl)nicotinohydrazide has also been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). In addition, N'-(3,4-dimethoxybenzoyl)nicotinohydrazide has been shown to inhibit the proliferation and induce the apoptosis of cancer cells.
実験室実験の利点と制限
One advantage of using N'-(3,4-dimethoxybenzoyl)nicotinohydrazide in lab experiments is that it is relatively easy to synthesize and purify. In addition, N'-(3,4-dimethoxybenzoyl)nicotinohydrazide has been shown to have low toxicity in various in vitro and in vivo studies. However, one limitation of using N'-(3,4-dimethoxybenzoyl)nicotinohydrazide in lab experiments is that its mechanism of action is not fully understood. In addition, more studies are needed to determine the optimal dosage and treatment duration of N'-(3,4-dimethoxybenzoyl)nicotinohydrazide.
将来の方向性
There are many potential future directions for the study of N'-(3,4-dimethoxybenzoyl)nicotinohydrazide. One direction is to further investigate its potential therapeutic properties in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential use in the treatment of other diseases, such as diabetes and cardiovascular disease. In addition, more studies are needed to determine the optimal dosage and treatment duration of N'-(3,4-dimethoxybenzoyl)nicotinohydrazide. Finally, the development of new derivatives of N'-(3,4-dimethoxybenzoyl)nicotinohydrazide may lead to compounds with even greater therapeutic potential.
合成法
The synthesis of N'-(3,4-dimethoxybenzoyl)nicotinohydrazide involves the reaction of 3,4-dimethoxybenzoyl chloride with nicotinic acid hydrazide in the presence of a base. The resulting compound is then purified through recrystallization. The purity of N'-(3,4-dimethoxybenzoyl)nicotinohydrazide can be confirmed through various analytical techniques such as melting point determination, infrared spectroscopy, and nuclear magnetic resonance spectroscopy.
科学的研究の応用
N'-(3,4-dimethoxybenzoyl)nicotinohydrazide has been studied for its potential therapeutic properties in various scientific research studies. It has been shown to have antioxidant, anti-inflammatory, and antitumor activities. N'-(3,4-dimethoxybenzoyl)nicotinohydrazide has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
N'-(3,4-dimethoxybenzoyl)pyridine-3-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O4/c1-21-12-6-5-10(8-13(12)22-2)14(19)17-18-15(20)11-4-3-7-16-9-11/h3-9H,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTVAAQTWANRMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NNC(=O)C2=CN=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(3,4-dimethoxybenzoyl)pyridine-3-carbohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-(4-{3-[(3-methylphenyl)amino]-3-oxopropyl}-1-piperidinyl)-4-oxobutanoate](/img/structure/B5229873.png)
![N-{[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B5229874.png)

![2-(2,2-dimethyl-2,3-dihydrobenzo[f]isoquinolin-4(1H)-ylidene)-11,11-dimethyl-10,11-dihydrobenzo[f]imidazo[2,1-a]isoquinolin-1(2H)-one](/img/structure/B5229883.png)
![N-{1-[1-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopentanecarboxamide](/img/structure/B5229885.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(4-chlorobenzyl)piperazine oxalate](/img/structure/B5229888.png)
![3-{[(4-fluorophenyl)amino]methyl}-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B5229890.png)


![5-[(4-acetyl-2-methoxyphenoxy)methyl]-N-(tetrahydro-2H-pyran-4-yl)-3-isoxazolecarboxamide](/img/structure/B5229913.png)
![8-{[2-(2-isopropyl-4-methylphenoxy)ethyl]thio}-9H-purin-6-amine](/img/structure/B5229918.png)

![1-{2-[2-(2,3,5-trimethylphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5229924.png)
